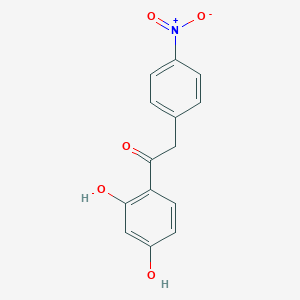

1-(2,4-二羟基苯基)-2-(4-硝基苯基)乙酮

描述

The compound 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone is a multifaceted molecule that has been the subject of various studies due to its interesting chemical and physical properties. While the exact compound is not directly studied in the provided papers, related compounds with similar functional groups have been analyzed, which can give insights into the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of different precursors to introduce nitrophenyl groups and other substituents. For instance, the synthesis of (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime was achieved by reacting a triazolyl ethanone with hydroxylamine hydrochloride in dry ethanol, yielding an 86% yield of the oxime derivative . This suggests that similar methods could potentially be applied to synthesize the compound of interest by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction and neutron diffraction. For example, the charge density analysis of 1-(2-hydroxy-5-nitrophenyl)ethanone revealed details of intra- and intermolecular bonding features, including the extent of pi-delocalization throughout the molecule . This indicates that the compound of interest may also exhibit significant pi-delocalization, affecting its reactivity and interactions.

Chemical Reactions Analysis

The chemical reactivity of nitrophenyl-substituted compounds has been studied, particularly in electrochemical contexts. The electroreduction of 4-(nitrophenyl) substituted 1,4-dihydropyridines showed the formation of nitro radical anions and their subsequent reactions in aprotic media . This suggests that the nitro group in the compound of interest may also undergo similar redox reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been characterized through various analytical techniques. For instance, the crystal structure of a compound with a nitrophenol moiety showed that the molecules are nearly planar and form a three-dimensional network through hydrogen bonding and pi-pi interactions . Additionally, the growth and properties of 1-(2-Methyl-6-nitro-4-phenyl-3-quinolyl) ethanone were studied, revealing its thermal stability and optical transparency in a certain range, as well as its nonlinear optical properties . These findings provide a basis for inferring the potential properties of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone, such as its stability, optical behavior, and possible interactions with other molecules.

科学研究应用

固液相平衡研究

- 对1-(3-硝基苯基)乙酮和1-(4-硝基苯基)乙酮在不同溶剂中的相平衡进行研究,揭示了这些化合物的溶解度和结晶行为。这项研究有助于理解这类混合物的分离过程,这对于1-(2,4-二羟基苯基)-2-(4-硝基苯基)乙酮也可能具有相关性 (Li et al., 2019)。

晶体结构分析

- 采用高分辨率X射线和中子衍射方法分析了类似化合物中的总实验电荷密度,提供了关于它们分子内和分子间键合特征以及π-共轭扩散程度的详细见解 (Hibbs et al., 2003)。

合成方法

- 研究探讨了使用类似于1-(2,4-二羟基苯基)-2-(4-硝基苯基)乙酮的化合物作为原料合成各种衍生物的方法。这些方法优化了反应条件和产率,为有机合成领域做出了贡献 (Zhou Jin-xia, 2010)。

不同化合物的形成

- 已进行了关于使用类似化合物合成氨基苯并[b]噻吩等不同化合物的研究。这些发现对于合成各种有机化合物具有重要意义 (Androsov et al., 2010)。

其他应用

- 其他研究已经探讨了类似化合物的性质,如它们的抗菌活性以及它们在制药领域的潜在用途 (Parekh & Desai, 2006)。

属性

IUPAC Name |

1-(2,4-dihydroxyphenyl)-2-(4-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c16-11-5-6-12(14(18)8-11)13(17)7-9-1-3-10(4-2-9)15(19)20/h1-6,8,16,18H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGFAWKRXZLGJSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60302557 | |

| Record name | 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26659027 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone | |

CAS RN |

15485-63-9 | |

| Record name | 15485-63-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

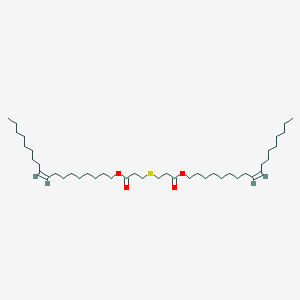

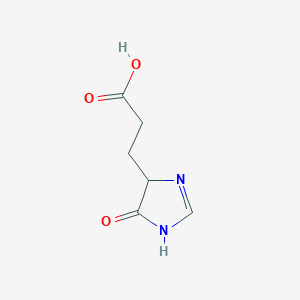

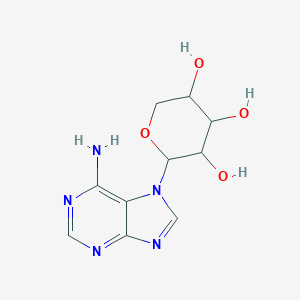

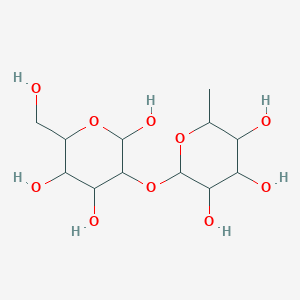

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。